molecular formula C25H27FN2O4 B2841740 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 381204-86-0

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2841740
CAS No.: 381204-86-0
M. Wt: 438.499
InChI Key: PIDQNTGBLHXUJO-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methylbenzoyl group, and a morpholinopropyl group attached to a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Hydroxy Group: The hydroxy group can be added through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through a Friedel-Crafts acylation reaction using a methylbenzoyl chloride derivative.

    Incorporation of the Morpholinopropyl Group: The morpholinopropyl group can be introduced via a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydroxy and carbonyl groups can participate in hydrogen bonding. The morpholinopropyl group may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-piperidinopropyl)-1H-pyrrol-2(5H)-one: Similar structure but with a piperidinopropyl group instead of a morpholinopropyl group.

Uniqueness

The presence of the fluorophenyl group in 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can enhance its binding affinity and specificity for certain molecular targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O4/c1-17-7-9-18(10-8-17)23(29)21-22(19-5-2-3-6-20(19)26)28(25(31)24(21)30)12-4-11-27-13-15-32-16-14-27/h2-3,5-10,22,29H,4,11-16H2,1H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJZWLKBMKRALW-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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